molecular formula C7H15ClS B14638842 Hexane, 1-[(chloromethyl)thio]- CAS No. 56289-35-1

Hexane, 1-[(chloromethyl)thio]-

Cat. No.: B14638842
CAS No.: 56289-35-1
M. Wt: 166.71 g/mol
InChI Key: GHPIRVBSLRLKFC-UHFFFAOYSA-N
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Description

Hexane, 1-[(chloromethyl)thio]- (C₇H₁₅ClS, molecular weight 166.71 g/mol) is an aliphatic thioether derivative featuring a chloromethylthio (–SCH₂Cl) substituent. The chloromethylthio group combines sulfur’s nucleophilic character with chlorine’s electrophilicity, making it reactive toward thiols and other nucleophiles. This reactivity is critical in biological interactions and synthetic chemistry, as seen in antibacterial agents and covalent inhibitors .

Properties

CAS No.

56289-35-1

Molecular Formula

C7H15ClS

Molecular Weight

166.71 g/mol

IUPAC Name

1-(chloromethylsulfanyl)hexane

InChI

InChI=1S/C7H15ClS/c1-2-3-4-5-6-9-7-8/h2-7H2,1H3

InChI Key

GHPIRVBSLRLKFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexane, 1-[(chloromethyl)thio]- can be synthesized through the reaction of hexane with chloromethylthiol. The reaction typically involves the use of a base to deprotonate the thiol, making it a better nucleophile. The chloromethylthiol then undergoes a nucleophilic substitution reaction with hexane, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for hexane, 1-[(chloromethyl)thio]- are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimized reaction conditions, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Hexane, 1-[(chloromethyl)thio]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hexane, 1-[(chloromethyl)thio]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexane, 1-[(chloromethyl)thio]- involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The sulfur atom can also participate in redox reactions, affecting cellular oxidative states .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. Hexane, 1-(methylthio)- (C₇H₁₆S, MW 132.27)

  • Structure : Lacks the chloromethyl group, featuring a simpler methylthio (–SCH₃) substituent.
  • Reactivity : Less electrophilic compared to chloromethylthio derivatives due to the absence of the electron-withdrawing chlorine atom. This reduces thiol reactivity, as seen in chloromethyl ketones without aromatic conjugation .
  • Applications : Primarily used as a solvent or intermediate in organic synthesis .

b. 1-Chloro-4,5-dimethylhexane (C₈H₁₇Cl, MW 148.67)

  • Structure : Chlorine atom attached to a branched hexane chain.
  • Key Differences : The absence of sulfur limits its participation in nucleophilic substitution reactions typical of thioethers. Its applications are more aligned with alkylating agents or surfactants .

c. Hexane-1-sulphonyl chloride (C₆H₁₃ClO₂S, MW 184.68)

  • Structure : Contains a sulfonyl chloride (–SO₂Cl) group.
  • Reactivity : Highly reactive as a sulfonating agent, contrasting with the thioether’s nucleophilic sulfur. Used in synthesizing sulfonamides and surfactants .
Aromatic Chloromethylthio Derivatives

a. 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (Compound 1f)

  • Structure : Aromatic chloromethyl group conjugated with a sulfoxide.
  • Properties : Melting point 137.3–138.5°C; higher polarity due to the sulfoxide group. Used in catalytic cycles and DFT studies .

b. Indolyl-3-ethanone-α-thioethers

  • Structure : Chloromethylthio groups attached to indole rings.
  • Bioactivity : Demonstrated potent antiplasmodial activity (pIC₅₀ up to 8.21), surpassing chloroquine. Electron-withdrawing groups (e.g., nitro, chloro) enhance activity by increasing electrophilicity .
Thiol Reactivity
  • Chloromethyl Ketones : Compounds with aromatic conjugation (e.g., 10-F05) show higher thiol reactivity and antibacterial efficacy against ESKAPE pathogens. The chloromethyl group facilitates covalent binding to cysteine residues, a mechanism shared by Hexane, 1-[(chloromethyl)thio]- derivatives .
  • Non-Aromatic Thioethers: Aliphatic thioethers like Hexane, 1-(methylthio)- exhibit lower reactivity, limiting their utility in covalent inhibition .
Cytotoxicity and Anticancer Activity
  • Racemic Indole C5-O-Substituted Seco-CI Compounds : Chloromethyl-containing derivatives (e.g., compounds 2 and 3) showed cytotoxicity comparable to doxorubicin in COLO 205 and SK-MEL-2 cell lines. Smaller substituents (e.g., methylsulfonyl) enhance cell permeability .

Data Tables

Table 1. Structural and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point (°C) Reactivity Profile
Hexane, 1-[(chloromethyl)thio]- C₇H₁₅ClS 166.71 –SCH₂Cl N/A High (thiol-reactive)
Hexane, 1-(methylthio)- C₇H₁₆S 132.27 –SCH₃ N/A Moderate
1-Chloro-4,5-dimethylhexane C₈H₁₇Cl 148.67 –Cl N/A Low (alkylation)
Compound 1f C₁₁H₁₂ClO₂S 257.72 Aromatic –CH₂Cl, sulfoxide 137.3–138.5 Polar, catalytic

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